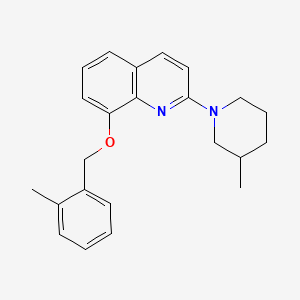
8-((2-Methylbenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Methylbenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as MBPQ and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Molecular Structures
- Novel Ru(II) complexes were synthesized with bidentate ligands derived from quinoline-2-carboxylic acid. These complexes demonstrated catalytic efficiency in the oxidation of benzyl alcohol to benzaldehyde, with the best results obtained using one specific complex, highlighting their potential as catalysts in chemical reactions (Dayan, Tercan & Özdemir, 2016).
Reactivity and Coordination
- The reactivity of a bifunctional ambiphilic molecule related to quinoline was studied, revealing rapid hydrolysis compared to other triorganoboranes. It demonstrated unique interactions with water, leading to the formation of specific compounds, and coordinated with metals like Cu(I), Ag(I), and Pd(II), forming complexes with distinct geometries and bonding, suggesting its potential in creating complex molecular structures (Son, Pudenz & Hoefelmeyer, 2010).
Functionalized Quinolines Synthesis
- A base-promoted, regioselective synthesis method for highly functionalized quinolines was developed. This method is notable for its tolerance of a wide variety of functional groups and its application to various substrates, demonstrating versatility in synthesizing complex quinoline derivatives (Saunthwal, Patel & Verma, 2016).
Chemical Behavior and Applications
Chemical Reactivity and Applications
- The study explored the synthesis of α-aminonitrile derivatives with a quinoline subunit, presenting novel synthetic pathways and the potential for diverse chemical applications. X-ray structures were provided for some compounds, aiding in understanding their molecular structure and potential reactivity (Ladraa, Berrée & Bouraiou et al., 2013).
- Novel quinoline analogs were synthesized, showcasing the versatility of quinoline derivatives in forming complex structures with potential applications in various chemical contexts (Csomós, Fodor & Bernáth et al., 2008).
Antioxidant and Antibacterial Properties
- The study synthesized coumarin-fused quinolines and tested their antioxidant properties. These compounds showed promise in trapping radicals and inhibiting DNA oxidation, indicating their potential therapeutic applications (Xi & Liu, 2015).
- Several quinoline derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. This highlights the potential of quinoline derivatives in developing new antibacterial agents (Singh, Kumar & Kumar et al., 2010).
Propiedades
IUPAC Name |
8-[(2-methylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17-7-6-14-25(15-17)22-13-12-19-10-5-11-21(23(19)24-22)26-16-20-9-4-3-8-18(20)2/h3-5,8-13,17H,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPLAJNNCYFPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


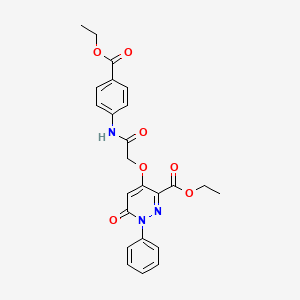
![N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2638299.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2638300.png)
![4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2638301.png)
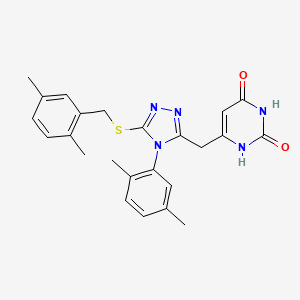
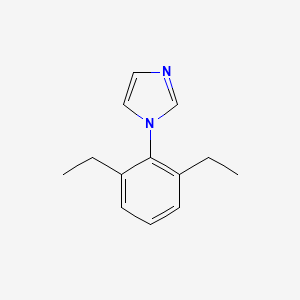
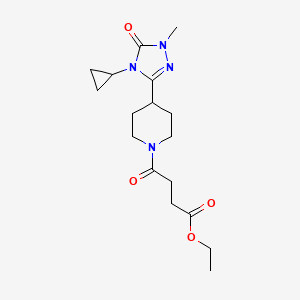
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)
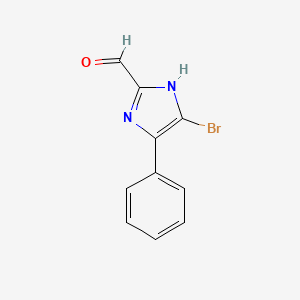

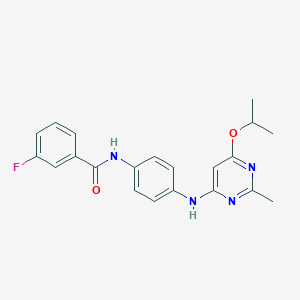
![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)
